rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Catalog No.
S14607397
CAS No.
M.F
C10H14ClNO3
M. Wt
231.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carb...

Product Name

rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

IUPAC Name

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

InChI

InChI=1S/C10H13NO3.ClH/c12-10(13)9-5-7(6-11-9)4-8-2-1-3-14-8;/h1-3,7,9,11H,4-6H2,(H,12,13);1H/t7-,9+;/m1./s1

InChI Key

YYTSAJFELZRCIG-JXLXBRSFSA-N

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CO2.Cl

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CO2.Cl

rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant relevance in medicinal chemistry. It features a pyrrolidine ring substituted with a furan-2-ylmethyl group and a carboxylic acid functional group, along with a hydrochloride salt form, which enhances its solubility and stability. The molecular formula is C10H14ClNO3C_{10}H_{14}ClNO_3 with a molar mass of 231.68 g/mol .

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide Formation: It can react with amines to yield amides, which are important in drug design.
  • Decarboxylation: Under certain conditions, the carboxylic group may be removed, altering the compound's properties.

These reactions are fundamental in modifying the compound for specific applications in pharmaceuticals and materials science.

rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride exhibits biological activities that may be linked to its structural components. Pyrrolidine derivatives are known for their potential as:

  • Antiviral agents: Some pyrrolidine compounds exhibit activity against viral infections.
  • Neuroprotective effects: They may provide neuroprotection in models of neurodegenerative diseases.
  • Anticancer properties: Certain derivatives have shown promise in inhibiting cancer cell proliferation.

Research into the specific biological activities of this compound is ongoing, with potential therapeutic applications being explored.

The synthesis of rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring: Starting from appropriate precursors, the pyrrolidine structure can be formed through cyclization reactions.
  • Introduction of the Furan Group: This can be achieved through electrophilic aromatic substitution or coupling reactions involving furan derivatives.
  • Carboxylation: The introduction of the carboxylic acid group can be performed using carbon dioxide or other carboxylating agents.
  • Hydrochloride Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to obtain the hydrochloride salt.

These methods ensure high yields and purity, which are essential for pharmaceutical applications .

rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting viral infections or neurodegenerative diseases.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in creating novel materials due to its unique chemical properties.

Interaction studies involving rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride focus on its binding affinity to biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and optimizing its therapeutic efficacy. Preliminary data suggest that it may interact with specific proteins involved in disease pathways, although detailed studies are necessary to confirm these interactions .

Several compounds share structural similarities with rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
3-(Furan-2-yl)pyrrolidinePyrrolidine with furan substituentLacks carboxylic acid functionality
(3R,4S)-4-(Furfuryl)pyrrolidineSimilar furan substitutionDifferent stereochemistry
4-(Furan-3-carbonyl)pyrrolidineFuran attached via carbonylDifferent functional group leading to varied reactivity

These compounds highlight the unique aspects of rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, particularly its chiral centers and functional groups that contribute to its distinct biological activities and potential applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

231.0662210 g/mol

Monoisotopic Mass

231.0662210 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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